molecular formula C16H22BrNO3 B269332 3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B269332
M. Wt: 356.25 g/mol
InChI Key: MBBOEHCBYVWYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit antitumor activity and may be useful in the treatment of Alzheimer's disease. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine its toxicity and pharmacokinetics, which are important factors to consider when developing a drug. Finally, it may be useful to investigate its potential use in combination with other drugs, as combination therapy may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride with tert-butylamine in the presence of triethylamine and copper(I) bromide. The reaction takes place at room temperature, and the resulting product is purified by column chromatography.

Scientific Research Applications

3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

Product Name

3-bromo-N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

3-bromo-N-tert-butyl-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)18-15(19)11-6-7-14(13(17)9-11)21-10-12-5-4-8-20-12/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19)

InChI Key

MBBOEHCBYVWYGZ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br

Origin of Product

United States

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